Annonacin's Moderate Complex I Inhibition Potency Differentiates It from Ultra-Potent Bis-THF Acetogenins
Annonacin, a mono-THF acetogenin, exhibits moderate potency as a mitochondrial Complex I inhibitor compared to the more potent bis-THF acetogenins. A comprehensive SAR study using rat liver mitochondria to measure inhibition of oxygen consumption established that bis-THF acetogenins are approximately ten times more active than mono-THF ring compounds [1]. While annonacin itself has a reported IC50 of 54.8 nM against the isolated enzyme [2], this class-level potency difference is critical for experimental design, as the ultra-potency of compounds like bullatacin (IC50 values in the picomolar range) may not be suitable for all mechanistic or toxicity studies.
| Evidence Dimension | Mitochondrial Complex I Inhibition Potency (Class-level) |
|---|---|
| Target Compound Data | Mono-THF acetogenin class |
| Comparator Or Baseline | Bis-THF acetogenin class |
| Quantified Difference | ~10-fold less active |
| Conditions | Inhibition of oxygen uptake in rat liver mitochondria |
Why This Matters
Selecting annonacin provides a more moderate and titratable level of Complex I inhibition, offering a distinct experimental window for investigating cellular responses that might be saturated or overwhelmed by more potent bis-THF analogs.
- [1] Ahammadsahib KI, Hollingworth RM, McGovren JP, Hui YH, McLaughlin JL. Determination of structure-activity relationships of Annonaceous acetogenins by inhibition of oxygen uptake in rat liver mitochondria. Chem Biol Interact. 1995;98(1):1-13. View Source
- [2] Höllerhage M, Matusch A, Champy P, et al. Natural lipophilic inhibitors of mitochondrial complex I are candidate toxins for sporadic neurodegenerative tau pathologies. Exp Neurol. 2009;220(1):133-142. View Source
